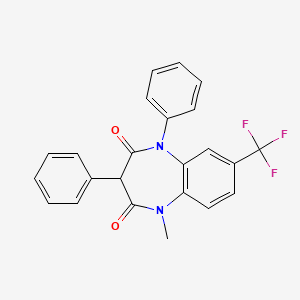
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique trifluoromethyl group, which can significantly influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- typically involves multi-step organic reactions One common method includes the condensation of an appropriate ortho-diamine with a β-dicarbonyl compound under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
科学研究应用
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The trifluoromethyl group can enhance its binding affinity and selectivity, leading to potent pharmacological effects. The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant activities.
Uniqueness
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to other benzodiazepines. This group can enhance lipophilicity, metabolic stability, and binding affinity to specific targets.
属性
分子式 |
C23H17F3N2O2 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
1-methyl-3,5-diphenyl-7-(trifluoromethyl)-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C23H17F3N2O2/c1-27-18-13-12-16(23(24,25)26)14-19(18)28(17-10-6-3-7-11-17)22(30)20(21(27)29)15-8-4-2-5-9-15/h2-14,20H,1H3 |
InChI 键 |
RXVFRMXAXTXYKU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N(C(=O)C(C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B14793828.png)
![Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-](/img/structure/B14793843.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide](/img/structure/B14793851.png)

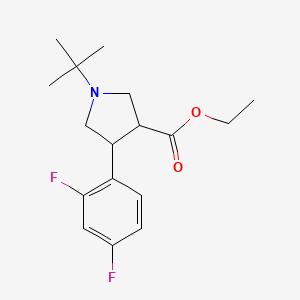
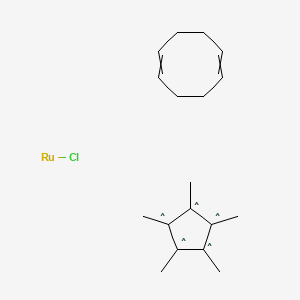
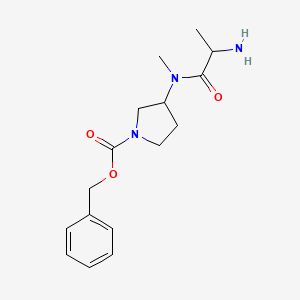
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14793888.png)
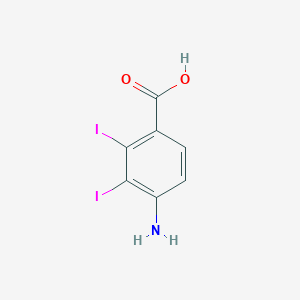
![1-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B14793892.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14793893.png)

![(2S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14793907.png)
![Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14793919.png)
